molecular formula C20H22N4O4 B2546504 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide CAS No. 1286709-78-1

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide

Número de catálogo: B2546504
Número CAS: 1286709-78-1
Peso molecular: 382.42
Clave InChI: HJDNVYDRODLHTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This compound is a synthetic acetamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a 2-oxoimidazolidin core, and a pyridin-4-yl ethyl side chain. The 2-oxoimidazolidin group is a known pharmacophore in protease inhibitors, while the pyridinyl ethyl chain may enhance blood-brain barrier permeability .

Propiedades

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(2-pyridin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c25-19(22-8-5-15-3-6-21-7-4-15)14-23-9-10-24(20(23)26)16-1-2-17-18(13-16)28-12-11-27-17/h1-4,6-7,13H,5,8-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDNVYDRODLHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCCC2=CC=NC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step organic reactions, particularly focusing on the incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety and the pyridin-4-yl group. The general synthetic route may include:

  • Formation of the imidazolidine ring.
  • Introduction of the dioxin structure through cyclization reactions.
  • Alkylation with the pyridine derivative to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes involved in cancer progression and inflammatory processes. The presence of the imidazolidine and dioxin moieties suggests potential interactions with DNA repair enzymes and other cellular pathways.

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, a lead compound derived from a similar structural framework showed an IC50 value of 5.8 μM against PARP1 enzyme activity, indicating its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the dioxin and imidazolidine rings can significantly affect biological activity. For example:

CompoundStructurePARP1 IC50 (μM)
3[Structure 3]12 ± 1.6
4[Structure 4]5.8 ± 0.10
10[Structure 10]0.88 ± 0.090

This table summarizes the inhibitory potency of different analogs against PARP1, highlighting how structural variations influence activity .

Case Studies

Several studies have focused on derivatives of the dioxin structure, revealing their anti-cancer properties:

  • Dihydrodioxin Analog Study : A study evaluated various analogs of dihydrodioxins against human cancer cells, revealing nanomolar activity in several cases . The findings suggest that further exploration into structural modifications could yield even more potent derivatives.
  • PARP Inhibition : Research into small-molecule ligands targeting PARP enzymes has shown promising results with compounds similar to our target molecule, emphasizing their role in cancer therapy .

Aplicaciones Científicas De Investigación

Recent studies have highlighted the biological significance of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

The compound exhibits notable antimicrobial effects against various bacterial strains. Research has shown that derivatives containing the imidazolidinone moiety demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as moderate activity against Gram-negative bacteria like Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Anticancer Properties

In vitro studies have indicated that the compound can inhibit the proliferation of several cancer cell lines. For instance, it has shown efficacy against human breast cancer (MCF7) and colon cancer (HCT116) cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G1 phase, likely due to the interaction with specific molecular targets involved in cell growth regulation .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of the dihydrobenzo[b][1,4]dioxin moiety is associated with enhanced lipophilicity, which facilitates membrane permeability and bioavailability. Additionally, the pyridine ring contributes to its interaction with biological targets by forming hydrogen bonds and π-stacking interactions .

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives based on this compound:

  • Synthesis and Characterization : A study synthesized various derivatives through reactions involving imidazolidinone precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed their structures .
  • Biological Evaluation : The synthesized derivatives were subjected to antimicrobial assays using disc diffusion methods. Results indicated that certain modifications led to improved antibacterial efficacy compared to standard antibiotics .
  • Computational Docking Studies : Molecular docking simulations have been conducted to predict binding affinities and interactions with target proteins involved in bacterial resistance mechanisms. These studies suggest a strong potential for developing new antimicrobial agents based on this compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analog 1: (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p)

  • Structural Differences: Core Heterocycle: Compound 11p contains a benzo[e][1,4]diazepinone scaffold instead of the imidazolidinone in the target compound. The diazepinone ring system may confer greater conformational flexibility but reduced metabolic stability compared to the rigid imidazolidinone . Additionally, 11p includes a pyrimido[4,5-d]pyrimidinone moiety linked to a methylpyridinyl group, which likely enhances kinase inhibition activity . kinase receptors).
  • Functional Implications: The diazepinone and pyrimido-pyrimidinone in 11p suggest applications in oncology or immunology (e.g., kinase inhibitors), whereas the target compound’s imidazolidinone and simpler pyridinyl group may prioritize neurological targets (e.g., serotonin or dopamine receptors) .

Structural Analog 2: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Structural Differences: Benzodioxin Position: The benzodioxin group in this analog is directly linked to a methoxypyridinamine, differing from the target compound’s imidazolidinone-benzodioxin linkage. Side Chain: The dimethylaminomethylphenyl group in the analog may improve solubility via tertiary amine protonation, whereas the pyridin-4-yl ethyl group in the target compound could enhance lipophilicity and CNS penetration .
  • In contrast, the target compound’s acetamide-pyridinyl structure aligns with µ-opioid receptor modulators or monoamine oxidase inhibitors .

Comparative Data Table

Property Target Compound Analog 1 (11p) Analog 2
Core Structure 2-Oxoimidazolidin + benzodioxin Benzo[e][1,4]diazepinone + pyrimido-pyrimidinone Benzodioxin + methoxypyridinamine
Molecular Weight Not explicitly stated (estimated ~400–450 g/mol) Likely >600 g/mol (complex structure) 391.46 g/mol
Key Functional Groups Pyridin-4-yl ethyl, acetamide Butenyl, methylpyridinyl, pyrimido-pyrimidinone Dimethylaminomethylphenyl, methoxy
Potential Applications Neurological/psychiatric disorders (inferred from structural motifs) Oncology (kinase inhibition) Neuropsychiatry (H3 receptor antagonism)
Research Status Limited data; structural analysis suggests untapped therapeutic potential Preclinical development (kinase-targeted therapies) Research use only; unvalidated for medical applications

Research Findings and Limitations

  • Target Compound: No direct biological data are available in the provided evidence. Its structural resemblance to imidazolidinone-based protease inhibitors (e.g., sitagliptin) suggests possible utility in diabetes or neurodegenerative diseases, but experimental validation is required.
  • Analog 1 (11p): Demonstrated efficacy in kinase inhibition assays, with IC50 values in the nanomolar range for specific cancer cell lines . However, its metabolic instability (due to the butenyl group) may limit clinical translation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety with a 2-oxoimidazolidin precursor, followed by coupling to the pyridin-4-yl ethylacetamide group. Validation of intermediates relies on spectroscopic techniques:

  • IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxoimidazolidin ring) .
  • ¹H NMR identifies proton environments (e.g., dihydrodioxin aromatic protons at δ 6.7–7.1 ppm; pyridyl protons at δ 8.4–8.6 ppm) .
  • Mass spectrometry verifies molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within ±0.5 Da) .

Q. Which in vitro assays are recommended for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Hypoglycemic activity : Glucose uptake assays in 3T3-L1 adipocytes or streptozotocin-induced diabetic rodent models, as seen in related acetamide derivatives .
  • Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or spectrophotometric methods (e.g., NADH-coupled reactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Apply statistical design of experiments (DoE) :

  • Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design (CCD) can identify optimal reflux time and acetic acid concentration for cyclization steps .
  • Response surface methodology (RSM) quantifies interactions between parameters (e.g., molar ratios of reactants vs. byproduct formation) .

Q. What computational strategies predict electronic properties and binding modes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox potential and charge distribution. Basis sets like B3LYP/6-311+G(d,p) are suitable for imidazolidin and pyridyl moieties .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase active sites). Validate with MD simulations to assess binding stability .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from independent studies and apply statistical tests (e.g., Cochran’s Q) to identify heterogeneity sources (e.g., assay protocols, cell lines) .
  • Dose-response reevaluation : Compare EC₅₀/IC₅₀ values under standardized conditions. For example, discrepancies in hypoglycemic activity may arise from variations in animal models (e.g., Wistar vs. Sprague-Dawley rats) .

Methodological Considerations Table

Question TypeKey TechniquesCritical ParametersReferences
Synthesis OptimizationDoE, RSM, TLC monitoringSolvent polarity, reaction time, temperature
Computational AnalysisDFT, molecular docking, MD simulationsBasis set selection, force field accuracy
Bioactivity ValidationDose-response assays, meta-analysisCell line selection, assay reproducibility

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